

Physical and chemical properties of 5-(trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B1434585

[Get Quote](#)

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Foreword

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (CF_3) group, into molecular scaffolds can profoundly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among these valuable building blocks, **5-(trifluoromethyl)pyridazine-3-carboxylic acid** has emerged as a significant intermediate. This guide provides a comprehensive technical overview of its physical and chemical properties, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals. Our objective is to move beyond a simple data sheet, explaining the causality behind its characteristics and providing a self-validating framework for its use in the laboratory.

Molecular Identity and Structural Framework

5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a bifunctional heterocyclic compound. It belongs to the pyridazine class, which is a diazine featuring two adjacent nitrogen atoms in a six-membered aromatic ring. The molecule is substituted with a highly electronegative trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position. These

functional groups are critical determinants of the molecule's overall physicochemical profile and reactivity.

The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electron density of the pyridazine ring and the acidity of the carboxylic acid proton. The carboxylic acid moiety provides a reactive handle for a wide array of chemical transformations, most notably amide bond formation, making it an invaluable synthon in multi-step synthetic campaigns.

Caption: Chemical structure of **5-(trifluoromethyl)pyridazine-3-carboxylic acid**.

Table 1: Chemical Identifiers

Property	Value	Source
IUPAC Name	5-(Trifluoromethyl)pyridazine-3-carboxylic acid	[1]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	[1]
Molecular Weight	192.09 g/mol	[2]
CAS Number	1211535-95-3	[3]
Canonical SMILES	C1=C(C=NN=C1C(=O)O)C(F)(F)	[1]

| InChIKey | OWVCAVCZOSBFBJ-UHFFFAOYSA-N |[\[1\]](#) |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay between the polar carboxylic acid group and the lipophilic trifluoromethyl group attached to the heterocyclic core. While specific experimental data for properties like melting point and solubility are not consistently published, data for closely related analogs and computational predictions provide valuable insights.

Table 2: Physicochemical Data

Property	Value / Observation	Rationale / Source
Physical Form	Typically a powder or solid.	
Melting Point	Not consistently reported. Analog 5-(trifluoromethyl)pyridine-2-carboxylic acid melt at 133-137 °C.	
Solubility	Expected to have slight solubility in water and better solubility in polar organic solvents (e.g., DMSO, DMF, Methanol). [4]	
pKa (Predicted)	The pKa of the carboxylic acid is predicted to be lower (more acidic) than a typical benzoic acid (pKa ~4.2) due to the strong electron-withdrawing effects of both the pyridazine ring and the CF ₃ group. For instance, the predicted pKa of a structural isomer, 5-(trifluoromethyl)pyridine-2-carboxylic acid, is approximately 3.13. [4][5]	

| XlogP (Predicted) | 0.6 | [1] |

The presence of the CF₃ group significantly increases the acidity of the carboxylic proton. This is a crucial consideration in reaction setup, particularly in base-mediated reactions where the carboxylate salt is an intermediate. Its moderate predicted lipophilicity (XlogP) is a hallmark of many modern drug candidates, balancing aqueous solubility with membrane permeability. [6]

Spectral Data and Analytical Characterization

Structural confirmation and purity assessment of **5-(trifluoromethyl)pyridazine-3-carboxylic acid** rely on standard analytical techniques. While a dedicated public spectrum is not available, the expected spectral features can be reliably predicted.

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridazine ring. Due to the asymmetric substitution, these protons would appear as doublets with a small coupling constant. The acidic proton of the carboxylic acid may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
- ^{13}C NMR: The carbon spectrum would show six distinct signals: four for the pyridazine ring carbons and one each for the carboxylic acid and the trifluoromethyl group. The carbon of the CF_3 group will appear as a quartet due to coupling with the three fluorine atoms.
- ^{19}F NMR: This is a key technique for confirming the presence of the trifluoromethyl group. It should show a singlet at a characteristic chemical shift for a CF_3 group attached to an aromatic ring.[7]
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (typically $\sim 2500\text{-}3300\text{ cm}^{-1}$) and a sharp, strong absorption for the C=O stretch ($\sim 1700\text{-}1730\text{ cm}^{-1}$). Strong C-F stretching bands are also expected ($\sim 1100\text{-}1350\text{ cm}^{-1}$).[7][8]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak. In negative ion mode, the $[\text{M}-\text{H}]^-$ peak at $\text{m/z } 191.007$ would be prominent.[1] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Protocol: Standard QC Workflow for Structural Confirmation

- Sample Preparation: Dissolve $\sim 5\text{-}10\text{ mg}$ of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) for NMR analysis. Prepare a separate, more dilute sample in methanol or acetonitrile for MS analysis.

- NMR Acquisition: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher spectrometer.
- MS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain an accurate mass measurement.
- IR Acquisition: Acquire an IR spectrum using a KBr pellet or an ATR accessory.
- Data Analysis:
 - Confirm the presence of all expected proton signals and their multiplicities in the ^1H NMR spectrum.
 - Verify the number of carbon signals in the ^{13}C NMR spectrum and identify the characteristic quartet of the CF_3 carbon.
 - Confirm the singlet in the ^{19}F NMR spectrum.
 - Match the accurate mass from HRMS to the calculated molecular formula ($\text{C}_6\text{H}_3\text{F}_3\text{N}_2\text{O}_2$) within a 5 ppm error margin.
 - Identify the key functional group stretches (O-H, C=O, C-F) in the IR spectrum.

Caption: A typical analytical workflow for compound characterization.

Reactivity and Synthetic Utility

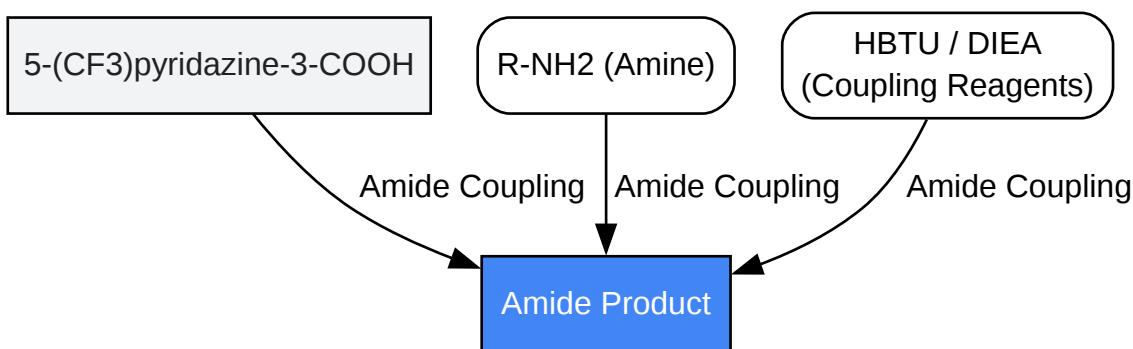
The synthetic value of this molecule is derived from the reactivity of its carboxylic acid group and the unique electronic properties of the trifluoromethyl-substituted pyridazine ring.

Reactivity of the Carboxylic Acid

The carboxylic acid is the primary site for synthetic elaboration. It readily participates in standard transformations:

- Amide Coupling: This is the most common application. The carboxylic acid can be activated with standard coupling reagents (e.g., HBTU, HATU, EDC) and reacted with a wide range of

primary and secondary amines to form amides. This reaction is fundamental in building larger, more complex molecules for drug discovery programs.


- Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via an activated intermediate yields the corresponding esters. Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is a known derivative.[9]
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH_4 or borane complexes.

Influence of the Trifluoromethyl Group

The CF_3 group is strongly deactivating, making the pyridazine ring electron-deficient. This influences its reactivity in several ways:

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The electron-deficient nature of the ring makes it more susceptible to $\text{S}_{\text{n}}\text{Ar}$ reactions if a suitable leaving group were present at another position.
- C-H Functionalization: While challenging, modern methods for C-H activation could potentially be used to further functionalize the ring, though the strong deactivation by the CF_3 group would necessitate harsh conditions or specialized catalysts.[10][11]

The introduction of a trifluoromethyl moiety onto a pyridazine skeleton has been shown to increase the antimicrobial activity in related compounds, highlighting the importance of this structural feature in modulating biological properties.[12]

[Click to download full resolution via product page](#)

Caption: A generalized scheme for amide bond formation.

Applications in Research and Drug Development

Heterocyclic compounds are the bedrock of medicinal chemistry, and pyridazine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[8] The incorporation of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's profile.^{[6][12]}

- Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
- Lipophilicity and Permeability: The CF₃ group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its biological target.
- Building Block for Bioactive Molecules: **5-(Trifluoromethyl)pyridazine-3-carboxylic acid** serves as a key intermediate. For example, structurally similar compounds like 5-(trifluoromethyl)pyridine-2-carboxylic acid are used to synthesize β-secretase (BACE) inhibitors for potential Alzheimer's disease therapies.^[4] Trifluoromethyl-substituted pyridines and pyridazines are also crucial motifs in modern agrochemicals, particularly fungicides.^[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

- Hazard Identification: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[14]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.^{[15][16]}
- Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.^{[15][17]}
- First Aid Measures:

- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[16]
- In case of skin contact: Wash off immediately with soap and plenty of water.[16]
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. [16][17]

Experimental Protocol: Amide Coupling

This protocol provides a robust, field-tested method for coupling **5-(trifluoromethyl)pyridazine-3-carboxylic acid** with a generic primary amine.

Objective: To synthesize N-alkyl-5-(trifluoromethyl)pyridazine-3-carboxamide.

Materials:

- **5-(Trifluoromethyl)pyridazine-3-carboxylic acid** (1.0 eq)
- Primary amine (e.g., benzylamine) (1.1 eq)
- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate
- Saturated aqueous NaHCO₃ solution
- Brine (Saturated aqueous NaCl solution)
- Anhydrous MgSO₄

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N_2 or Argon), add **5-(trifluoromethyl)pyridazine-3-carboxylic acid** (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
- Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HBTU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; adding the base last often minimizes side reactions.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
- Workup:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous $NaHCO_3$ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
 - Dry the organic layer over anhydrous $MgSO_4$.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
- Characterization: Confirm the structure and purity of the final product using the analytical workflow described in Section 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 5-(trifluoromethyl)pyridazine-3-carboxylic acid (C₆H₃F₃N₂O₂) [pubchemlite.lcsb.uni.lu]
- 2. 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid | 1192155-05-7 | SXB15505 [biosynth.com]
- 3. 93618-30-5|3-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2761071-11-6|Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridazine-3-carboxylic acid 97 2164-61-6 [sigmaaldrich.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-(trifluoromethyl)pyridazine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1434585#physical-and-chemical-properties-of-5-trifluoromethyl-pyridazine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com